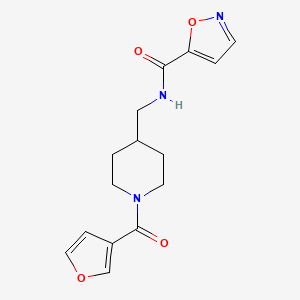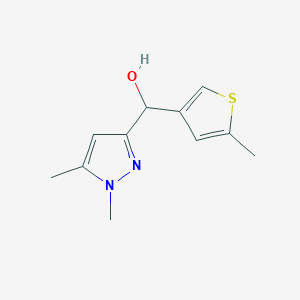![molecular formula C8H7ClF3N3O2 B2383989 N-{[3-Chlor-5-(trifluormethyl)-2-pyridinyl]methoxy}harnstoff CAS No. 338396-76-2](/img/structure/B2383989.png)
N-{[3-Chlor-5-(trifluormethyl)-2-pyridinyl]methoxy}harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea is a chemical compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and a urea moiety
Wissenschaftliche Forschungsanwendungen
N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials with unique properties, such as enhanced stability and reactivity.
Wirkmechanismus
Target of Action
The compound N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea, also known as Fluopicolide, primarily targets oomycetes , a group of filamentous microorganisms . It is used in agriculture to control diseases caused by these organisms, such as late blight of potato .
Mode of Action
It is thought to act by affectingspectrin-like proteins in the cytoskeleton of oomycetes .
Biochemical Pathways
Fluopicolide affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of oomycetes, preventing them from causing disease.
Result of Action
The result of Fluopicolide’s action is the inhibition of the growth of oomycetes, including strains that are resistant to other types of fungicides . This makes it a valuable tool in the control of diseases caused by these organisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinol with an isocyanate derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting from readily available precursors. The key steps include the introduction of the trifluoromethyl group, chlorination of the pyridine ring, and subsequent formation of the urea moiety. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}amine
- N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}thiourea
- N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}carbamate
Uniqueness
N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea is unique due to the combination of its trifluoromethyl group, pyridine ring, and urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances its stability and lipophilicity, while the pyridine ring and urea moiety provide versatile sites for chemical modifications and interactions with biological targets.
Eigenschaften
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxyurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O2/c9-5-1-4(8(10,11)12)2-14-6(5)3-17-15-7(13)16/h1-2H,3H2,(H3,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQPDIJRUXOLGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CONC(=O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2383906.png)

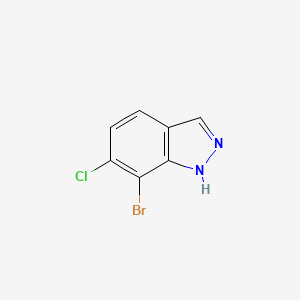
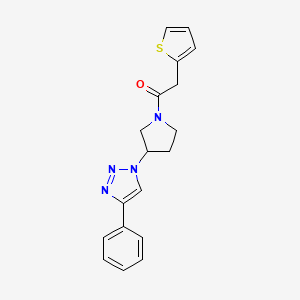
![3-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2383913.png)
![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2383917.png)
![4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2383918.png)
![3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2383919.png)
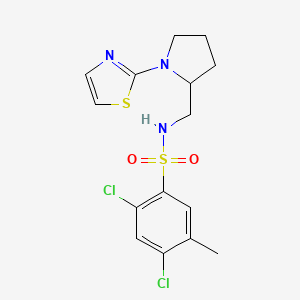
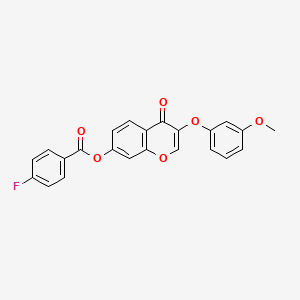
![prop-2-en-1-yl 1,3,7-trimethyl-5-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2383922.png)
![[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2383925.png)
